![molecular formula C10H9Cl2NO2 B2628855 6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 865658-35-1](/img/structure/B2628855.png)
6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one
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Description
6-Chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one, also known as 6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3-one, is a heterocyclic compound that has been widely studied for its potential biological and medical applications. It is a highly active compound with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer activities. In addition, 6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one has been studied for its potential use in drug development, as it has been shown to bind to certain proteins and enzymes. In
Scientific Research Applications
Bromination and Nitration of Benzoxazinones
Benzoxazinones, including 6-chloro analogues, undergo selective bromination and nitration, expanding their utility in synthetic organic chemistry. These reactions enable the introduction of functional groups, facilitating further chemical modifications and the synthesis of novel compounds with potential applications in developing new materials and bioactive molecules (Hanson, Richards, & Rozas, 2003).
Allelochemicals and Agricultural Applications
Benzoxazinones, including those derived from natural sources such as maize and rye, exhibit significant allelopathic activities, including phytotoxic, antimicrobial, and insecticidal properties. These compounds have been explored for their potential agronomic utility, particularly in natural herbicide development and as a means of pest control, highlighting their importance in sustainable agriculture (Macias et al., 2006).
Ecological Role and Bioactivity
The bioactivity and ecological roles of benzoxazinones, such as their phytotoxic, antifungal, antimicrobial, and antifeedant effects, have been extensively studied. These compounds and their derivatives are considered promising leads for natural herbicide models and pharmaceutical development, given their natural origin and bioactivity profile (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Synthesis and Chemical Diversity
Research into the synthesis of benzoxazinyl derivatives, including those with antimicrobial and antioxidant properties, has led to the development of new methodologies that enhance the chemical diversity and potential applications of these compounds in the pharmaceutical industry. Such synthetic advancements facilitate the exploration of benzoxazinones in new therapeutic contexts (Sonia et al., 2013).
Antimycobacterial Agents
The synthesis and evaluation of benzoxazinone derivatives as antimycobacterial agents underscore their potential in addressing infectious diseases. The structural modification of benzoxazinones has led to compounds with significant activity against various Mycobacterium species, contributing to the search for new treatments for tuberculosis and related infections (Waisser et al., 2000).
properties
IUPAC Name |
6-chloro-2-(2-chloroethyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-4-3-9-10(14)13-7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRBFRKMIRXEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(O2)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one |
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